2-hydroxy-N,N-dimethylbenzamide

Catalog No.
S1537404
CAS No.
1778-08-1
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-N,N-dimethylbenzamide

CAS Number

1778-08-1

Product Name

2-hydroxy-N,N-dimethylbenzamide

IUPAC Name

2-hydroxy-N,N-dimethylbenzamide

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-10(2)9(12)7-5-3-4-6-8(7)11/h3-6,11H,1-2H3

InChI Key

UBAYZMJYXBTDBB-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=CC=C1O

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1O

The exact mass of the compound 2-hydroxy-N,N-dimethylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212254. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxy-N,N-dimethylbenzamide (CAS 1778-08-1) is a substituted aromatic amide featuring vicinal hydroxyl and N,N-dimethylamido functional groups. This specific arrangement facilitates a strong intramolecular hydrogen bond between the phenolic proton and the amide carbonyl oxygen, which locks the molecule into a planar, pre-organized conformation. [1] This structural feature is a primary differentiator from its positional isomers and parent compounds, directly influencing its reactivity in regioselective synthesis, its coordination properties, and its performance in materials applications such as corrosion inhibition.

Substituting 2-hydroxy-N,N-dimethylbenzamide with analogs like salicylamide or its 4-hydroxy positional isomer often leads to process failure or suboptimal outcomes. The N,N-dimethylamido group is a potent directing group for ortho-metalation, a key C-H activation strategy in synthesis; this function is absent in the primary amide, salicylamide, which has a reactive N-H proton. [1] Furthermore, the 2-hydroxy isomer's fixed conformation, due to intramolecular hydrogen bonding, is absent in the 4-hydroxy isomer, leading to significant differences in solubility, reactivity, and chelating ability. [2] These molecular-level distinctions translate to critical, practical differences in reaction yield, product purity, and material performance, making direct substitution a high-risk procurement decision.

Structurally Enforced Planarity via Intramolecular H-Bonding Distinguishes from Positional Isomers

X-ray crystallographic analysis confirms that 2-hydroxy-N,N-dimethylbenzamide adopts a highly planar conformation due to a strong intramolecular hydrogen bond between the 2-hydroxy group and the amide carbonyl oxygen. [1] This feature is structurally impossible in the 4-hydroxy isomer, which lacks the ortho-positioning required for this interaction. This conformational lock pre-organizes the molecule, influencing its reactivity as a bidentate ligand and its effectiveness as a precursor in regioselective syntheses like directed ortho-metalation.

Evidence DimensionPresence of Intramolecular Hydrogen Bond
Target Compound DataPresent and structurally characterized (O-H···O=C)
Comparator Or Baseline4-hydroxy-N,N-dimethylbenzamide: Structurally absent
Quantified DifferenceQualitative but absolute structural difference
ConditionsSolid-state crystal structure analysis

This fixed geometry provides predictable reactivity and coordination behavior not available from its flexible positional isomers, crucial for reproducible, high-yield synthetic applications.

Demonstrated High Efficiency as a Corrosion Inhibitor for Mild Steel in Acidic Media

In electrochemical and weight loss studies, 2-hydroxy-N,N-dimethylbenzamide demonstrated significant performance as a corrosion inhibitor for mild steel in 1M HCl. At a concentration of 5x10⁻³ M, it achieved an inhibition efficiency of 95.7%. [1] The performance is attributed to the formation of a protective adsorbed layer on the steel surface, facilitated by the molecule's functional groups.

Evidence DimensionCorrosion Inhibition Efficiency (%IE)
Target Compound Data95.7%
Comparator Or BaselineUninhibited mild steel (0% IE)
Quantified Difference95.7% reduction in corrosion rate vs. baseline
ConditionsMild steel in 1M HCl at 303 K, inhibitor concentration of 5x10⁻³ M, evaluated by weight loss method.

Provides quantitative evidence of high performance in a key industrial application, justifying its selection for formulating protective coatings and fluids over less effective or unproven alternatives.

Superior Solubility in Common Organic Solvents Compared to Parent Salicylamide, Enhancing Processability

Unlike its parent compound, salicylamide, which has limited solubility in many non-polar organic solvents, 2-hydroxy-N,N-dimethylbenzamide exhibits good solubility in key process solvents such as ether, benzene, and chloroform. [1] Salicylamide's solubility in water is low (approx. 0.2 g/100 mL), and while it dissolves in ethanol, its broader utility is hampered by poor solubility elsewhere. [2] The N,N-dimethyl substitution on the target compound disrupts the intermolecular hydrogen bonding that limits the solubility of salicylamide, facilitating its use in a wider range of homogeneous reaction and formulation systems.

Evidence DimensionQualitative Solubility Profile
Target Compound DataReported as soluble in ethanol, ether, benzene, chloroform
Comparator Or BaselineSalicylamide: Low solubility in water and many common organic solvents
Quantified DifferenceEnables use in a broader range of organic solvent systems where salicylamide is unsuitable.
ConditionsStandard laboratory temperature and pressure

Enhanced solubility directly translates to better handling, easier purification, and broader compatibility with diverse reaction conditions, reducing processing costs and improving workflow efficiency.

Precursor for Regioselective Aromatic Functionalization via Directed ortho-Metalation (DoM)

The compound's N,N-dimethylamido group is a powerful directing group for lithiation at the adjacent ortho position. The conformationally rigid structure, enforced by the 2-hydroxy group, ensures predictable and high-yield functionalization, making it a preferred starting material for complex, multi-substituted aromatic targets where precise regiocontrol is non-negotiable. [1]

Active Component in High-Performance Corrosion Inhibitor Formulations

Leveraging its demonstrated ability to achieve high inhibition efficiency (>95%) in acidic environments, this compound is a primary candidate for formulating advanced anti-corrosion packages for protecting mild steel in industrial settings, such as acid pickling baths or oil and gas infrastructure. [2]

Building Block for Homogeneous-Phase Synthesis in Non-polar Media

The compound's favorable solubility in a wide range of organic solvents allows for its use in homogeneous reaction systems where analogs like salicylamide would precipitate. This makes it the right choice for process chemistry workflows that require non-polar solvents for compatibility with other reagents or for simplified downstream processing. [3]

XLogP3

0.4

LogP

0.44 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1778-08-1

Wikipedia

Salicylamide, N,N-dimethyl-

Dates

Last modified: 08-15-2023

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